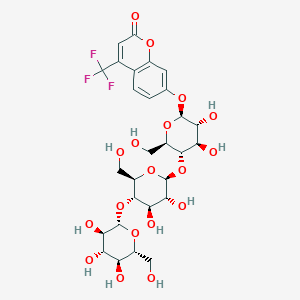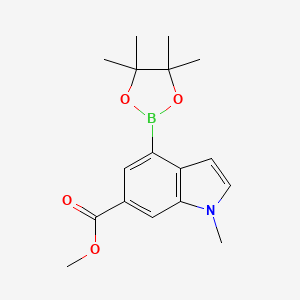
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Descripción general
Descripción
“(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 2187435-45-4 . It has a molecular weight of 170.19 . The compound is a solid-crystal at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11FN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11) . This code provides a unique identifier for the compound and can be used to generate its molecular structure .Physical And Chemical Properties Analysis
“(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol” is a solid-crystal at ambient temperature . It has a molecular weight of 170.19 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine has been developed to synthesize compounds related to (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol, which exhibit significant bioactivity against Myzus persicae (Yu Zhao et al., 2020). This synthesis process is performed under reflux conditions in methanol, highlighting the versatile reactivity of related N-heteroaryl compounds in organic synthesis.
Material Science and Ligand Exchange
Research on ligand exchange reactions has shown that complexes involving alcohols more acidic than methanol can yield binuclear and trinuclear complexes, indicating the potential of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol derivatives in the development of novel organometallic compounds (Rafael A. Adrian et al., 2004). Such research provides a foundation for exploring the applications of these compounds in catalysis and material science.
Advanced Functional Materials
The study of hydrogen-bonded clusters of 2-fluoropyridine with methanol provides insights into the weak hydrogen bond interactions through aromatic hydrogen, which can be relevant for understanding the interactions involving (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol in supramolecular chemistry (Y. Nibu et al., 2006). This research aids in the design of advanced functional materials with specific binding properties.
Fluorescence Studies
A novel receptor developed for detecting trace water content in methanol demonstrates significant color change and fluorescence enhancement upon interaction with water, suggesting potential applications of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol derivatives in developing chemosensors and fluorescence-based analytical techniques (U. Fegade et al., 2015).
Catalysis and Renewable Resources
A study on the direct conversion of ethylene glycol to methanol over a Pd/Fe2O3 co-precipitated catalyst opens avenues for the use of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol and its derivatives in catalytic processes aimed at producing methanol from renewable resources, showcasing the potential for diversification in natural resources for energy production (Cheng-Tar Wu et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Compounds like this often target enzymes or receptors in the body. For example, many drugs target enzymes involved in metabolic pathways or receptors that regulate cellular functions .
Mode of Action
The compound could bind to its target, altering the target’s function. This could inhibit or enhance the target’s activity, leading to changes in cellular functions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if it targets an enzyme in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in cell signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
[4-(ethylamino)-6-fluoropyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWAMPCJPWPKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1415754.png)


![(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1415761.png)


![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)
![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)


![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)


